molecular formula C12H10N4 B11890894 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11890894
M. Wt: 210.23 g/mol
InChI Key: ZUVXYDOXVIPKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a purine-analogous heterocyclic scaffold of significant interest in medicinal chemistry and anticancer research . This compound serves as a key chemical backbone for designing and synthesizing novel epidermal growth factor receptor (EGFR) inhibitors . Due to its high structural similarity to the adenine moiety of ATP, it functions as a competitive ATP-binding site inhibitor within the tyrosine kinase domain, making it a critical pharmacophore for targeting aberrant EGFR signaling in cancers . Research indicates that derivatives based on this core structure have demonstrated potent in vitro antiproliferative activities against human cancer cell lines, including A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . Promising lead compounds derived from this compound have shown low micromolar IC50 values against these cell lines and nanomolar-level inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) EGFR kinases, which is crucial for overcoming drug resistance . Beyond its primary application in EGFR inhibition, the pyrazolo[3,4-d]pyrimidine scaffold is recognized as a versatile building block with reported antiviral, antimicrobial, and anti-inflammatory activities, underscoring its broad utility in drug discovery . This product is intended for research purposes, such as hit-to-lead optimization, molecular docking studies, and further biological evaluation. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H10N4/c1-8-2-4-9(5-3-8)11-10-6-13-7-14-12(10)16-15-11/h2-7H,1H3,(H,13,14,15,16)

InChI Key

ZUVXYDOXVIPKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=NC=NC3=NN2

Origin of Product

United States

Synthetic Methodologies for 3 P Tolyl 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives

General Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system is a cornerstone of synthesizing a vast array of derivatives. researchgate.net This bicyclic heterocycle is considered a bioisostere of adenine (B156593), allowing it to interact with various biological targets. rsc.org Several synthetic strategies have been developed to efficiently build this scaffold, often starting from appropriately substituted pyrazole (B372694) precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a widely employed and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidine core. These reactions typically involve the condensation of a 5-aminopyrazole derivative with a suitable one-carbon or three-carbon synthon to form the pyrimidine (B1678525) ring.

A common approach involves the reaction of 5-aminopyrazole-4-carbonitrile with formic acid or its derivatives to yield 1H-pyrazolo[3,4-d]pyrimidin-4-ones. For instance, the one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones has been achieved by reacting 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various lower aliphatic acids in the presence of phosphorus oxychloride (POCl3). researchgate.net

Another variation of cyclocondensation involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For example, the reaction of 3-amino-5-methylpyrazole (B16524) with ethyl acetoacetate (B1235776) is a classical method to obtain the corresponding pyrazolo[3,4-d]pyrimidine derivative. The reaction conditions can be varied, including the use of different catalysts and solvents to optimize yields.

Starting MaterialsReagents/ConditionsProductReference
5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Aliphatic acidsPOCl31-Arylpyrazolo[3,4-d]pyrimidin-4-ones researchgate.net
Arylidene derivative, ThioureaSodium ethoxide, Ethanol, RefluxN-(4-(4-Chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide rsc.org
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Alkylating agentsDMF, Room Temperature4-Alkoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines nih.gov

One-Pot Synthesis Approaches

One-pot syntheses have gained significant traction as they offer a more efficient and environmentally friendly alternative to traditional multi-step procedures. These methods involve the sequential addition of reactants to a single reaction vessel, avoiding the isolation of intermediates.

A notable example is the one-pot, multicomponent synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives. This reaction involves the condensation of an aryl-aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea (B33335) in the presence of a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate (B86663) in glycerol (B35011). tandfonline.com This method is praised for its mild reaction conditions, high yields, and simple work-up procedures. tandfonline.com

Another multicomponent approach involves the bicyclization of aryl aldehydes, α-thiocyanate ketones, and pyrazol-5-amines to produce densely functionalized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. nih.gov Microwave heating has also been utilized to facilitate these one-pot reactions, often leading to shorter reaction times and improved yields. nih.gov

ReactantsCatalyst/SolventProduct TypeReference
Aryl-aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, UreaPoly(N-vinylpyridinium) hydrogen sulfate, GlycerolPyrazolo[3,4-d]pyrimidine-6-one derivatives tandfonline.com
Aryl aldehydes, α-Thiocyanate ketones, Pyrazol-5-aminesMicrowave HeatingDensely functionalized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines nih.gov

Green Chemistry Principles in Pyrazolopyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolo[3,4-d]pyrimidines to minimize environmental impact. nih.gov This involves the use of safer solvents, catalysts, and energy sources.

The use of glycerol as a non-toxic and biodegradable solvent in the one-pot synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives is a prime example of a greener approach. tandfonline.comresearchgate.net Furthermore, microwave-assisted and ultrasonic-assisted syntheses have been reported as eco-friendly methods that can lead to shorter reaction times, higher yields, and simpler purification processes. tandfonline.combme.hubme.hurasayanjournal.co.in These techniques often reduce energy consumption and the need for hazardous solvents. bme.hurasayanjournal.co.in

Solid-phase synthesis has also been explored as a green methodology. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives via an aza-Wittig/electrocyclic ring closure reaction on a solid support allows for the easy separation of the toxic triphenylphosphine (B44618) oxide byproduct by simple washing. researchgate.net

Green ApproachKey FeaturesExample ApplicationReference
Use of Green SolventsBiodegradable, non-toxic solventGlycerol in one-pot synthesis of pyrazolo[3,4-d]pyrimidine-6-ones tandfonline.comresearchgate.net
Microwave/Ultrasonic IrradiationReduced reaction times, higher yields, less energy consumptionSynthesis of pyrazolo[3,4-d]pyrimidine derivatives tandfonline.combme.hubme.hurasayanjournal.co.in
Solid-Phase SynthesisEasy separation of byproductsAza-Wittig/electrocyclic ring closure for pyrazolo[3,4-d]pyrimidines researchgate.net

Strategies for Introducing the p-Tolyl Moiety at the 3-Position

The introduction of the p-tolyl group at the 3-position of the pyrazolo[3,4-d]pyrimidine core is a crucial step in the synthesis of the target compound. This can be achieved through two main strategies: functionalizing a precursor that already contains the p-tolyl group before cyclization, or by modifying the pyrazolo[3,4-d]pyrimidine core after its formation.

Precursor Functionalization and Cyclization

This strategy involves incorporating the p-tolyl group into one of the starting materials used to construct the pyrazole ring, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine.

A common precursor is a β-ketonitrile or a β-ketoester bearing a p-tolyl group. For example, the reaction of a p-tolyl-substituted β-ketonitrile with a hydrazine (B178648) derivative can yield a 3-(p-tolyl)pyrazol-5-amine. This pyrazole derivative can then undergo cyclocondensation with a suitable reagent, such as formic acid or an orthoformate, to construct the pyrimidine ring, resulting in the desired 3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine.

In a specific example, 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by reacting 2-(p-tolylamino)acetohydrazide with ethoxymethylenemalononitrile. rsc.org This precursor, already containing the p-tolyl moiety, was then cyclized to form a pyrazolo[3,4-d]pyrimidine derivative. rsc.org

PrecursorReactionIntermediateSubsequent ReactionFinal ProductReference
2-(p-Tolylamino)acetohydrazideReaction with ethoxymethylenemalononitrile5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrileCyclization with triethyl orthoformate4-Amino-1-(p-tolylglycyl)-1H-pyrazolo[3,4-d]pyrimidine rsc.org

Post-Synthetic Modification

Alternatively, the p-tolyl group can be introduced onto a pre-formed pyrazolo[3,4-d]pyrimidine core through various cross-coupling reactions. This approach requires a pyrazolo[3,4-d]pyrimidine scaffold that is functionalized at the 3-position with a suitable leaving group, such as a halogen (e.g., chloro, bromo, or iodo) or a triflate group.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for this purpose. In a Suzuki coupling, a 3-halo-pyrazolo[3,4-d]pyrimidine can be reacted with p-tolylboronic acid or its esters in the presence of a palladium catalyst and a base to form the C-C bond, yielding this compound.

While specific examples for the direct synthesis of this compound via post-synthetic modification are not abundant in the provided search results, the general principle of arylating pyrazolo[3,4-d]pyrimidines is well-established. For instance, the synthesis of 3-aryl pyrazolo[4,3-d]pyrimidines has been described, which involves similar cross-coupling strategies. nih.gov

Pyrazolo[3,4-d]pyrimidine SubstrateReagentCatalyst/ConditionsProduct
3-Halo-1H-pyrazolo[3,4-d]pyrimidinep-Tolylboronic acidPd catalyst, Base (e.g., Na2CO3, K3PO4)This compound
3-Halo-1H-pyrazolo[3,4-d]pyrimidinep-TolylstannanePd catalystThis compound

Derivatization and Functionalization Strategies of the Pyrazolo[3,4-d]pyrimidine Core

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at several positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Key sites for derivatization include the nitrogen atoms of the pyrazole and pyrimidine rings, as well as the carbon atoms at the C4 and C6 positions.

Substitution at Nitrogen Atoms (N1)

The N1 position of the pyrazolo[3,4-d]pyrimidine core is a frequent site for substitution, often influencing the compound's binding affinity and selectivity for biological targets. A common strategy to introduce substituents at this position involves the reaction of a precursor pyrazole with a substituted hydrazine.

For instance, the synthesis of 1-substituted pyrazolo[3,4-d]pyrimidines can be achieved by reacting a suitable pyrazole intermediate with a hydrazine derivative. One documented approach involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile (B47326) to form 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile. nih.gov This intermediate can then undergo cyclization to form the pyrazolo[3,4-d]pyrimidine ring system. nih.gov

Another method for N1-functionalization is the direct alkylation of the 1H-pyrazolo[3,4-d]pyrimidine core. For example, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide or propargyl bromide in the presence of a base can introduce different groups at the N1 position. nih.gov While this example uses a phenyl-substituted core, the principle is applicable to a tolyl-substituted scaffold.

Table 1: Examples of N1-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDN1-SubstituentStarting MaterialReference
1p-Tolylglycyl2-(p-tolylamino)acetohydrazide nih.gov
2Methyl3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol nih.gov
3Propargyl3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol nih.gov
4Phenacyl3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol nih.gov

Modifications at Carbon Positions (C4, C6)

The C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine ring are crucial for modulating the compound's interaction with the hinge region of kinase domains. Modifications at these positions can significantly impact biological activity.

A common precursor for C4 and C6 modification is a di-halogenated pyrazolo[3,4-d]pyrimidine, such as 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov This intermediate can be synthesized by treating the corresponding dione (B5365651) with a chlorinating agent like phosphorus oxychloride. nih.gov The chlorine atoms at the C4 and C6 positions are then susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

For example, the chlorine at the C4 position can be displaced by amines, anilines, or other nucleophiles to introduce diverse substituents. nih.gov Similarly, the C6 position can be functionalized through various cross-coupling reactions.

Table 2: Examples of C4 and C6 Modified Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDC4-SubstituentC6-SubstituentSynthetic StrategyReference
5ChloroChloroChlorination of dione nih.gov
6IminoAminoReaction with hydrazine nih.gov
7HydrazinylHReaction of imine with piperidine nih.gov
8AnilineHNucleophilic substitution nih.gov

Introduction of Various Linker Moieties

To explore the binding pocket of target proteins further, linker moieties are often introduced, typically at the C4 or C6 position. These linkers can connect the pyrazolo[3,4-d]pyrimidine core to other functional groups, such as a hydrophobic tail, to occupy different regions of the ATP-binding site. nih.gov

The nature and length of the linker can be systematically varied to optimize the compound's inhibitory activity. Examples of linkers that have been successfully incorporated include imino groups, hydrazone derivatives, and thiosemicarbazide (B42300) moieties. nih.gov

The synthesis of these derivatives often involves the condensation of a C4-hydrazinyl pyrazolo[3,4-d]pyrimidine with various aldehydes or isothiocyanates. For instance, reacting a C4-hydrazinyl derivative with an aromatic aldehyde can yield hydrazone-linked compounds. nih.gov

Table 3: Examples of Pyrazolo[3,4-d]pyrimidines with Linker Moieties

Compound IDLinker MoietyPosition of LinkerSynthetic ApproachReference
9IminoC4Condensation nih.gov
10HydrazoneC4Condensation with aldehydes nih.gov
11ThiosemicarbazideC4Reaction with isothiocyanates nih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine Derivatives, with Emphasis on Aryl Substitution

Influence of the p-Tolyl Group and Other Aryl Substituents on Biological Activity

The nature of the aryl substituent on the pyrazolo[3,4-d]pyrimidine core significantly impacts the biological activity of these compounds. The position and character of these substituents can dramatically influence their potency and selectivity as kinase inhibitors.

One of the earliest and most well-known examples highlighting the importance of aryl substitution are the compounds PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine). mdpi.comnih.gov These compounds were among the first pyrazolo[3,4-d]pyrimidine derivatives identified as kinase inhibitors, specifically targeting the SRC family of non-receptor tyrosine kinases. mdpi.comnih.gov The presence of the p-tolyl group in PP1 and the p-chlorophenyl group in PP2 were crucial for their inhibitory activity.

Subsequent research has further elaborated on the role of aryl substituents. For instance, in a series of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives, the nature of the aryl group at the 1-position was found to be a key determinant of their antiproliferative activity against the human epidermoid carcinoma A431 cell line. nih.gov Similarly, studies on pyrazolo[3,4-d]pyrimidine-based inhibitors of protein kinase D (PKD) revealed that structural variations at position 1, often involving aryl groups, led to significant differences in inhibitory activity. nih.gov

In the context of epidermal growth factor receptor (EGFR) inhibition, the introduction of a phenyl ring as a hydrophobic moiety to occupy the hydrophobic region I of the ATP-binding site has been a common strategy. rsc.orgnih.gov The substitution pattern on this phenyl ring can further modulate activity. For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR, a compound bearing a p-chlorophenyl moiety demonstrated potent cytotoxic activity, while the corresponding p-tolyl derivative showed a noticeable decrease in activity. nih.gov This highlights the sensitive dependence of biological activity on the electronic and steric properties of the aryl substituent.

Furthermore, the influence of aryl groups extends to multi-kinase inhibitors. In the development of compounds targeting FLT3 and VEGFR2, the optimization of a hit compound involved modifications to the terminal aryl urea (B33335) moiety, leading to derivatives with significantly enhanced potency. nih.govresearchgate.net The substitution pattern on this terminal phenyl ring was critical for achieving high efficacy. nih.gov

The following table summarizes the influence of different aryl substituents on the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives.

Compound/SeriesTarget(s)Key Aryl Substituent(s)Observed Effect on Activity
PP1SRC family kinasesp-Tolyl at C5Foundational for inhibitory activity. mdpi.comnih.gov
PP2SRC family kinasesp-Chlorophenyl at C5Foundational for inhibitory activity, demonstrating that halogen substitution is also effective. mdpi.comnih.gov
1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidinesA431 cancer cell lineAryl group at N1The nature of the N1-aryl substituent significantly influences antiproliferative activity. nih.gov
Pyrazolo[3,4-d]pyrimidine-based PKD inhibitorsProtein Kinase D (PKD)Varied aryl groups at N1Structural variations at the N1 position, including different aryl moieties, are critical for inhibitory potency. nih.gov
EGFR inhibitorsEGFRp-ChlorophenylA p-chlorophenyl group on a terminal moiety led to potent cytotoxic activity. nih.gov
EGFR inhibitorsEGFRp-TolylA p-tolyl group in the same position resulted in decreased cytotoxic activity compared to the p-chlorophenyl analog. nih.gov
FLT3/VEGFR2 inhibitorsFLT3, VEGFR2Substituted phenylureaModifications to the terminal aryl urea were crucial for optimizing potency against both kinases. nih.govresearchgate.net

Pharmacophore Features Crucial for Target Recognition and Binding

The interaction of pyrazolo[3,4-d]pyrimidine derivatives with their target kinases is governed by a set of key pharmacophoric features that facilitate recognition and binding within the ATP-binding site. These features include interactions with the hinge region, occupation of hydrophobic pockets, and the formation of hydrogen bonding networks.

Hinge Region Interactions and ATP Mimicry

A fundamental aspect of the inhibitory mechanism of pyrazolo[3,4-d]pyrimidines is their ability to act as ATP mimetics. rsc.orgnih.gov The fused pyrazole (B372694) and pyrimidine (B1678525) rings form a bioisosteric scaffold of the adenine (B156593) part of ATP. rsc.orgnih.govnih.gov This allows these molecules to form crucial hydrogen bonds with the hinge region of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase. nih.govresearchgate.net This interaction anchors the inhibitor in the active site, a critical step for effective inhibition. For instance, in CDK2 inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold is designed to occupy the adenine binding region and form essential hydrogen bonds with residues like Leu83 in the hinge. nih.govrsc.org Similarly, in the design of FLT3 inhibitors, the pyrazolo[3,4-d]pyrimidine core is utilized to interact with the hinge region, specifically with the Cys694 residue. rsc.org

Role of Hydrophobic Pockets and Terminal Tails

Beyond the hinge region, the ATP binding site of kinases possesses distinct hydrophobic pockets that can be exploited for inhibitor binding. rsc.orgnih.gov The aryl substituents on the pyrazolo[3,4-d]pyrimidine core play a pivotal role in occupying these pockets, thereby enhancing binding affinity and selectivity. rsc.orgnih.gov Typically, the ATP binding site is described as having a hydrophobic region I and a hydrophobic region II. rsc.orgnih.gov

In the design of EGFR tyrosine kinase inhibitors, a phenyl ring is often employed as a hydrophobic moiety to fit into the hydrophobic region I. rsc.orgnih.gov The terminal part of the inhibitor, often another aryl or a hydrophobic tail, is designed to occupy the hydrophobic region II. rsc.orgnih.gov The presence of a terminal hydrophobic ring has been shown to be significant for the effectiveness of EGFR TK inhibitors. rsc.org For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds with a substituted imidazole (B134444) ring occupying the hydrophobic pocket II demonstrated remarkably increased anticancer activity. rsc.org

Hydrogen Bonding Networks

In addition to the primary hinge interactions, the formation of a network of hydrogen bonds with other residues in the active site contributes significantly to the binding affinity and stability of the inhibitor-kinase complex. The substituents on the pyrazolo[3,4-d]pyrimidine scaffold, including those on the aryl rings, can act as hydrogen bond donors or acceptors.

For instance, in the docking studies of pyrazolo[3,4-d]pyrimidine derivatives with DNA topoisomerase, the number and type of intermolecular hydrogen bonds were found to be critical for the observed antiproliferative activity. mdpi.com A compound that formed two hydrogen bonds with THR A178 and ASN A722 of the enzyme exhibited higher inhibition. mdpi.com In another example, a newly designed pyrazolo[3,4-d]pyrimidine analogue targeting EGFR-TK formed a hydrogen bond with the key amino acid residue Met793 via a nitrogen atom of the pyrazole ring, in addition to other hydrophobic interactions. rsc.org

Positional Effects of Substituents on Potency and Selectivity

The specific position of substituents on the pyrazolo[3,4-d]pyrimidine scaffold and its aryl appendages has a profound impact on the potency and selectivity of the resulting inhibitors. Even minor changes in the substitution pattern can lead to significant variations in biological activity.

For example, in a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines designed as CDK2 inhibitors, it was observed that 4-anilino compounds exhibited better CDK2 inhibitory activity and antitumor activity compared to 4-benzyl compounds. nih.gov Furthermore, compounds that were unsubstituted at the N-1 position generally possessed higher potency for CDK2 inhibition than their N-1 substituted counterparts. nih.gov

The substitution on the aryl ring itself is also critical. A study on pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents revealed that para substitution on a terminal phenyl ring generally improved activity, while meta substitution diminished it. rsc.org The nature of the para substituent also mattered, with small electron-withdrawing groups like chloro and bromo increasing activity, while electron-donating groups slightly decreased it. rsc.org

In the context of developing selective inhibitors for TgCDPK1 over the human kinase Src, computational studies indicated that bulky or electronegative substituents on the R2 group (attached to the pyrimidine ring) and certain bulky groups at the terminal end of the R1 group (attached to the pyrazole ring) could enhance the potency for TgCDPK1 and improve the selectivity. rsc.org

The following table provides examples of how positional changes of substituents affect the activity of pyrazolo[3,4-d]pyrimidine derivatives.

Scaffold PositionSubstituent ChangeTargetEffect on Potency/Selectivity
C4Anilino vs. BenzylCDK24-Anilino compounds showed better inhibitory activity. nih.gov
N1Unsubstituted vs. Alkyl substitutionCDK2Unsubstituted compounds at N1 generally had higher potency. nih.gov
Terminal Phenyl Ringpara-substitution vs. meta-substitutionCancer Cell Linespara-substituted compounds showed improved activity, while meta-substituted ones had diminished activity. rsc.org
Terminal Phenyl RingElectron-withdrawing vs. Electron-donating group at para positionCancer Cell LinesSmall electron-withdrawing groups (Cl, Br) increased activity, while electron-donating groups slightly decreased it. rsc.org
R2 (on pyrimidine) and R1 (on pyrazole)Introduction of bulky/electronegative groupsTgCDPK1 vs. SrcEnhanced potency for TgCDPK1 and improved selectivity over Src. rsc.org

Rational Design Principles for Optimized Pyrazolo[3,4-d]pyrimidine Analogs

The accumulated knowledge from SAR studies has led to the formulation of rational design principles for creating optimized pyrazolo[3,4-d]pyrimidine analogs with enhanced potency and selectivity. These principles are often guided by the known pharmacophoric features of the target kinase's ATP binding site.

A common design strategy involves a fragment-based approach, where the pyrazolo[3,4-d]pyrimidine core serves as the central scaffold that mimics the adenine of ATP. rsc.orgnih.gov To this core, various pharmacophoric fragments are attached to interact with specific regions of the ATP binding site. The key elements of this design strategy include:

Hinge-Binding Moiety: The pyrazolo[3,4-d]pyrimidine nucleus itself is the primary hinge-binding element. rsc.orgnih.govrsc.org Its planarity and hydrogen bonding capabilities are essential for anchoring the inhibitor.

Hydrophobic Head: An aryl group, typically a substituted phenyl ring, is positioned to occupy the hydrophobic region I of the ATP binding site. nih.gov The choice of substituents on this ring is critical for optimizing hydrophobic interactions and can influence selectivity.

Linker: A linker moiety, which can be a simple bond or a short chain of atoms (e.g., amino, imino, hydrazone), connects the core to other parts of the molecule. nih.govekb.eg This linker plays a role in positioning the other fragments correctly within the active site and can also participate in hydrogen bonding.

Hydrophobic Tail: A terminal hydrophobic group, often another aryl ring or a heterocyclic system, is designed to occupy the hydrophobic region II. rsc.orgnih.gov The size, shape, and electronic properties of this tail are crucial for maximizing binding affinity and can be a key determinant of selectivity.

Ribose Pocket Occupation: Some design strategies also aim to occupy the ribose binding pocket of the ATP binding site, although this is a less commonly targeted region. nih.gov

By systematically modifying these different components and evaluating the resulting analogs, researchers can iteratively optimize the inhibitor's properties. For example, in the design of novel EGFR inhibitors, a 1H-pyrazolo[3,4-d]pyrimidine moiety was used to replace the quinazoline (B50416) core of known inhibitors, a phenyl ring was used as the hydrophobic head, and various linkers and terminal hydrophobic tails were explored to enhance activity. nih.govekb.eg This rational approach has led to the discovery of potent and selective pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for a variety of therapeutic targets.

Molecular Mechanisms of Action of Pyrazolo 3,4 D Pyrimidine Derivatives As Therapeutic Agents

Kinase Inhibition Profiles and Specificity

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications that can tune the potency and selectivity of its derivatives towards different kinase targets. nih.gov This adaptability has led to the development of compounds with specific inhibition profiles against several key families of protein kinases.

Cyclin-Dependent Kinases (CDK1, CDK2, CDK2/cyclin A)

Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov The pyrazolo[3,4-d]pyrimidine core is considered a privileged scaffold for developing CDK inhibitors due to its structural similarity to purines. nih.gov

Research has focused on designing and synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives to target CDK2 specifically. nih.govrsc.org In one study, a series of new compounds featuring this scaffold were developed and tested for their ability to inhibit CDK2/cyclin A2. rsc.org The most potent of these compounds demonstrated significant inhibitory activity, with IC50 values in the nanomolar range. nih.govrsc.org For instance, certain thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine showed IC50 values as low as 0.057 µM against CDK2/cyclin A2. nih.govrsc.org Molecular docking studies confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key residues like Leu83. nih.govrsc.org The design of these inhibitors often involves bioisosteric replacement of the purine (B94841) scaffold of known CDK inhibitors like roscovitine, with the tolyl group maintaining important hydrophobic interactions. nih.gov While much of the focus has been on CDK2, the pyrazolo[3,4-d]pyrimidine scaffold has also been recognized for its potential to inhibit other CDKs, including CDK1. nih.gov

Table 1: Inhibition of Cyclin-Dependent Kinases by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Kinase IC50 (µM)
Compound 13 CDK2/cyclin A2 0.081 ± 0.004
Compound 14 CDK2/cyclin A2 0.057 ± 0.003
Compound 15 CDK2/cyclin A2 0.119 ± 0.007
Sorafenib (Reference) CDK2/cyclin A2 0.184 ± 0.01

Data sourced from a study on novel CDK2 inhibitors. rsc.org

Epidermal Growth Factor Receptor Tyrosine Kinases (EGFRWT, EGFRT790M, ErbB2)

The 1H-pyrazolo[3,4-d]pyrimidine structure is a key scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov This is due to its high similarity to the adenine (B156593) moiety of ATP, allowing it to act as a competitive inhibitor at the kinase's ATP-binding site. nih.gov Derivatives have been specifically designed to target both the wild-type EGFR (EGFRWT) and the clinically significant T790M mutant (EGFRT790M), which confers resistance to many first-generation EGFR inhibitors. nih.gov

In a study focused on creating new EGFR inhibitors, several 1H-pyrazolo[3,4-d]pyrimidine derivatives showed potent activity. nih.gov One of the most promising compounds, designated as 12b, exhibited an IC50 value of 0.016 µM against EGFRWT and a notable IC50 of 0.236 µM against the resistant EGFRT790M mutant. nih.gov Molecular docking studies of these compounds revealed that the pyrazolo[3,4-d]pyrimidine core occupies the adenine binding region of the EGFR kinase domain. nih.govmdpi.com

Furthermore, research has extended to other members of the ErbB family, such as ErbB2 (also known as HER2). nih.gov Novel 4-anilino-1H-pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their in vitro inhibitory activity against both EGFR and ErbB2 kinases. nih.gov Another study developed phenylpyrazolo[3,4-d]pyrimidine-based analogs as multitarget inhibitors, with one compound, 5i, showing potent dual inhibition of EGFRWT and VEGFR-2, alongside activity against EGFRT790M. mdpi.com

Table 2: Inhibition of EGFR Family Kinases by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Kinase IC50 (µM)
Compound 8 EGFRWT 0.085
Compound 10 EGFRWT 0.043
Compound 12a EGFRWT 0.021
Compound 12b EGFRWT 0.016
Compound 12b EGFRT790M 0.236
Compound 5i EGFRWT 0.30
Compound 5i EGFRT790M 20.0

Data sourced from studies on novel EGFR inhibitors. nih.govmdpi.com

SRC Family Kinases (c-Src, Bcr-Abl T315I)

The pyrazolo[3,4-d]pyrimidine scaffold was first identified as a kinase inhibitor in the context of the SRC family of non-receptor tyrosine kinases. mdpi.com Compounds such as 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1) and its analog PP2 were among the initial discoveries. mdpi.com

More recent research has focused on developing dual inhibitors that target both Src and Abl kinases. nih.gov A series of novel 6-substituted pyrazolo[3,4-d]pyrimidines and related pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[4,3-a]pyrimidines were synthesized and screened for their in vitro activity against both Abl and Src kinases. nih.gov Two compounds, 7a and 7b, demonstrated the highest activity against both wild-type and the challenging T315I mutant of Abl kinase, as well as against Src kinase. nih.gov The T315I mutation in the Bcr-Abl protein is known to confer resistance to most first- and second-generation tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML). nih.gov The ability of these pyrazolo[3,4-d]pyrimidine derivatives to inhibit this resistant mutant makes them promising candidates for further development. nih.gov The para-phenoxyphenyl analogue of a 3-phenyl pyrazolopyrimidine was also noted for its potency against Src. researchgate.net

Table 3: Inhibition of Src and Abl Kinases by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Kinase % Inhibition at 10 µM
Compound 7a c-Src 85
Compound 7b c-Src 88
Compound 7a Abl 89
Compound 7b Abl 92
Compound 7a Abl T315I 86
Compound 7b Abl T315I 89

Data represents the percentage of kinase activity inhibited at a 10 µM concentration of the compound. nih.gov

Vascular Endothelial Growth Factor Receptor Kinase (VEGFR-2)

The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a critical regulator of tumor angiogenesis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors. nih.gov These inhibitors are designed to possess the fundamental pharmacophoric features of established VEGFR-2 inhibitors like sunitinib, often through bioisosteric replacement strategies. nih.gov

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against VEGFR-2. One research effort led to the discovery of a multikinase inhibitor, compound 33, which potently inhibits both FLT3 and VEGFR2. researchgate.net This compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, emerged from the structural optimization of a less potent hit compound. researchgate.net Another study focused on developing phenylpyrazolo[3,4-d]pyrimidine analogs as multitarget agents, identifying compounds with dual EGFR/VEGFR-2 inhibitory activity. mdpi.com For example, compound 5i was found to be a potent inhibitor of VEGFR-2 with an IC50 of 7.60 µM, in addition to its effects on EGFR. mdpi.com Compound 9e from the same study showed moderate activity against VEGFR-2. mdpi.com

Table 4: Inhibition of VEGFR-2 by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Kinase IC50 (µM)
Compound 5b VEGFR-2 19.0
Compound 5i VEGFR-2 7.60
Compound 9e VEGFR-2 9.0
Sunitinib (Reference) VEGFR-2 0.008

Data sourced from a study on multitarget phenylpyrazolo[3,4-d]pyrimidine analogs. mdpi.com

FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov This has made FLT3 a critical target for drug discovery. Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a promising class of FLT3 inhibitors. researchgate.netnih.gov

Through a structure-guided drug design approach, researchers discovered compound 18 (CHMFL-FLT3-122), a potent and orally available FLT3 kinase inhibitor based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold. nih.gov This compound displayed a strong inhibitory effect on FLT3 kinase with an IC50 of 40 nM and was highly effective against FLT3-ITD positive AML cell lines. nih.gov Importantly, it showed significant selectivity for FLT3 over the related c-KIT kinase, which is a desirable trait to avoid potential myelosuppression toxicity. nih.gov

Another line of research focused on the structural optimization of a pyrazolo[3,4-d]pyrimidine hit compound that initially showed low potency against FLT3 and VEGFR2. researchgate.net This effort led to the development of compound 33, a multikinase inhibitor that potently targets both FLT3 and VEGFR2 and demonstrated significant anti-AML activity in preclinical models. researchgate.net

Table 5: Inhibition of FLT3 by Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Kinase IC50 (nM) Cell Line (GI50, nM)
Compound 18 FLT3 40 MV4-11 (22)
Compound 18 FLT3 40 MOLM13 (21)
Compound 55 FLT3 1300 Not Available

Data sourced from studies on novel FLT3 inhibitors. researchgate.netnih.gov

Other Kinase Targets (e.g., GSK-3, TRAP1)

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends beyond the major oncogenic kinases. Research has identified their activity against other important cellular targets.

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1): TRAP1 is a mitochondrial molecular chaperone from the heat shock protein 90 (Hsp90) family, which is overexpressed in many cancers and helps cancer cells survive under stress. nih.gov A pyrazolo[3,4-d]pyrimidine derivative, named DN401, was identified as a potent TRAP1 inhibitor with approximately 3-fold selectivity over its paralog Hsp90α. nih.gov Further studies confirmed that a nitrogen atom on the pyrazole (B372694) ring of the scaffold engages in a crucial water-bridged hydrogen bonding interaction with the Asn171 residue in TRAP1, contributing to its inhibitory activity and selectivity. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): GSK-3β plays a significant role in the development of various cancers, including hepatocellular carcinoma, by influencing cellular metabolism and proliferation. nih.gov While specific studies focusing solely on 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine against GSK-3 are not detailed in the provided context, the broader class of kinase inhibitors, including novel GSK-3 inhibitors, has been shown to impair cancer cell proliferation and sensitize them to chemotherapy. actuatetherapeutics.com The development of GSK-3 inhibitors is an active area of research for cancer therapy. nih.govactuatetherapeutics.com

mTOR Kinase: The mammalian target of rapamycin (B549165) (mTOR) is another critical kinase in cell growth and proliferation pathways. Sapanisertib, a pyrazolo[3,4-d]pyrimidine derivative that has entered clinical trials, is an inhibitor of both mTORC1 and mTORC2 complexes. nih.gov

Modulation of Cellular Pathways by Pyrazolo[3,4-d]pyrimidine Derivatives

Cell Cycle Arrest

Certain derivatives of 1H-pyrazolo[3,4-d]pyrimidine have demonstrated the ability to interfere with the normal progression of the cell cycle, a key hallmark of cancer. For instance, studies on A549 lung cancer cells have shown that treatment with a specific pyrazolo[3,4-d]pyrimidine derivative led to a significant alteration in cell cycle distribution. nih.gov Compared to untreated cells, there was a notable decrease in the percentage of cells in the G1 phase, coupled with an accumulation of cells in the S and G2/M phases. nih.gov This suggests that the compound effectively halts the cell cycle at these checkpoints, preventing the cells from proceeding to mitosis and division. nih.gov

In another study involving HCT-116 colorectal carcinoma cells, a different pyrazolo[3,4-d]pyrimidine derivative was found to induce cell growth arrest at the G0-G1 stage. dntb.gov.ua This was accompanied by a significant increase in the pre-G1 cell population, which is indicative of apoptotic cells. dntb.gov.ua

Table 1: Effect of a Pyrazolo[3,4-d]pyrimidine Derivative on Cell Cycle Distribution in A549 Cells nih.gov

Cell Cycle PhasePercentage of Cells (Control)Percentage of Cells (Treated)
G153.87%28.04%
S28.70%42.39%
G2/M16.56%28.55%

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a critical mechanism for many anticancer agents. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to trigger this process through various molecular events.

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. A potent pyrazolo[3,4-d]pyrimidine derivative was found to cause an 8.8-fold increase in the BAX/Bcl-2 ratio. nih.gov BAX is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; a higher BAX/Bcl-2 ratio is a strong indicator of a cell's commitment to undergo apoptosis.

While direct evidence for caspase activation and PARP-1 cleavage by a 3-(p-tolyl) derivative is not available, the process of apoptosis is intrinsically linked to these events. Caspases are a family of protease enzymes that, once activated, execute the apoptotic program by cleaving key cellular substrates. nih.gov One such substrate is PARP-1, a protein involved in DNA repair. The cleavage of PARP-1 by caspases is a hallmark of apoptosis, preventing DNA repair and facilitating the dismantling of the cell. nih.gov

Furthermore, some pyrazolo[3,4-d]pyrimidine derivatives have been observed to induce apoptosis by reducing the mitochondrial membrane potential. The loss of mitochondrial membrane integrity is a critical step in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Anti-Proliferative Effects in Cellular Models

A significant body of research has demonstrated the anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives against a variety of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

For example, one study reported a pyrazolo[3,4-d]pyrimidine derivative with potent anti-proliferative activity against A549 lung cancer cells (IC50 = 8.21 µM) and HCT-116 colon cancer cells (IC50 = 19.56 µM). nih.gov Another derivative showed significant activity against MCF-7 breast cancer cells with an IC50 value of 1.74 µM. rsc.org The broad-spectrum anticancer activity of these compounds highlights the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org

Table 2: Anti-Proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AA549 (Lung)8.21 nih.gov
Derivative AHCT-116 (Colon)19.56 nih.gov
Derivative BMCF-7 (Breast)1.74 rsc.org
Derivative CA549 (Lung)2.24 rsc.org

Interactions with Non-Kinase Molecular Targets

While many pyrazolo[3,4-d]pyrimidines are designed as kinase inhibitors, some derivatives may exert their therapeutic effects through interactions with other molecular targets.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. mdpi.com Inhibitors of these enzymes can stabilize the transient DNA-topoisomerase complex, leading to DNA strand breaks and ultimately cell death. mdpi.comnih.gov Some topoisomerase inhibitors act as poisons by preventing the re-ligation of the DNA strand, which is a cytotoxic event that can trigger apoptosis. nih.gov The mechanism of topoisomerase I inhibitors often involves the stabilization of the covalent Topoisomerase I-DNA intermediate, which hinders the replication fork and induces lethal double-strand breaks. mdpi.com While there are suggestions that pyrazolo[3,4-d]pyrimidines may act as topoisomerase inhibitors, specific mechanistic studies on 3-(p-tolyl) derivatives are lacking.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. To date, there is no available scientific literature that reports on the inhibition of tubulin polymerization by this compound or its closely related derivatives.

No Direct Research Found on P-glycoprotein Modulation by this compound

Following a comprehensive review of available scientific literature, no specific research data was identified detailing the molecular mechanisms of action of the chemical compound This compound as a modulator of P-glycoprotein (P-gp). The investigation did not yield studies or detailed findings concerning this particular compound's interaction with, or inhibition of, the P-gp efflux pump, which is a key mechanism in multidrug resistance in cancer.

While the broader class of pyrazolo[3,4-d]pyrimidine derivatives has been a subject of significant interest in medicinal chemistry for overcoming multidrug resistance, the specific role of the 3-(p-Tolyl) substituted version remains uncharacterized in this context. Research into pyrazolo[3,4-d]pyrimidine derivatives has shown that certain compounds within this family can act as potent inhibitors of ABC transporters like P-glycoprotein. nih.gov These studies often involve more complex substitutions on the pyrazolopyrimidine core to achieve this activity.

For instance, studies on various tyrosine kinase inhibitors (TKIs) based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated that they can reverse P-gp-mediated multidrug resistance. The mechanism for these derivatives often involves direct interaction with the transporter and inhibition of its ATP-hydrolyzing (ATPase) activity, which powers the efflux of chemotherapeutic agents from cancer cells. nih.gov Molecular docking simulations for these active derivatives have helped to propose potential binding sites on P-glycoprotein. nih.gov

However, the search did not connect these findings directly to the 3-(p-Tolyl) variant. One study that synthesized a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives did include a p-tolyl derivative (specifically, compound 12c). nih.gov This particular compound was evaluated for its activity as an EGFR inhibitor, where it showed a noticeable decrease in cytotoxic activity compared to other analogues in the series. nih.gov The study did not, however, report on its potential for P-glycoprotein modulation.

Due to the absence of specific data, it is not possible to provide an analysis of the molecular mechanisms, detailed research findings, or data tables concerning the P-glycoprotein modulation of this compound as requested.

Computational and in Silico Investigations of 3 P Tolyl 1h Pyrazolo 3,4 D Pyrimidine Derivatives

Quantum Chemical and Electronic Structure Analysis

Quantum chemical methods are employed to understand the intrinsic electronic properties of molecules, which dictate their stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations are performed to obtain optimized molecular geometries, vibrational frequencies, and other electronic parameters. researchgate.netrsc.org A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311++G(d,p) or 6-31G**. researchgate.netmdpi.comresearchgate.netnih.gov These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. mdpi.comnih.gov The optimized geometry is crucial for subsequent analyses, including HOMO-LUMO profiling and molecular docking studies. samipubco.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A small energy gap implies that the molecule can be easily excited and is more chemically reactive, whereas a large gap suggests high stability. researchgate.netnih.gov

For pyrazolo[3,4-d]pyrimidine derivatives, HOMO-LUMO analysis reveals that charge transfer occurs within the molecule. researchgate.netnih.gov The HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is distributed over the pyrazolopyrimidine core. researchgate.net This distribution indicates the regions that act as electron donors (HOMO) and electron acceptors (LUMO) during chemical reactions and intermolecular interactions. The calculated small energy gap for many derivatives in this class points to their potential for high biological activity. researchgate.netnih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Pyrazolo[3,4-d]pyrimidine Derivatives Calculated by DFT Methods

Compound/DerivativeMethodEHOMO (Hartree)ELUMO (Hartree)Energy Gap (ΔE) (Hartree)Reference
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineB3LYP/6-31G --0.4036 researchgate.net
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineHF/6-31G--0.3414 researchgate.net
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideB3LYP/6-31G** & HF/6-31G**--Small gap indicates reactivity nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich, negative potential (favorable for electrophilic attack) and blue indicates electron-poor, positive potential (favorable for nucleophilic attack).

In pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis typically shows negative potential around the nitrogen atoms of the heterocyclic rings, highlighting their role as hydrogen bond acceptors. researchgate.netnih.gov Positive potential regions are often found over the amino groups or other hydrogen-donating substituents. This information is critical for understanding how these molecules will orient themselves within a protein's active site and which atoms will participate in key binding interactions. researchgate.netnih.gov

The pyrazolo[3,4-d]pyrimidine scaffold can exist in different tautomeric forms due to proton migration between nitrogen atoms in the heterocyclic rings. researchgate.netacs.org For instance, the hydrogen atom at position 1 (N1) can potentially migrate to other nitrogen atoms in the pyrazole (B372694) or pyrimidine (B1678525) ring. Computational methods, particularly DFT, are used to calculate the relative energies and stability of these different tautomers and isomers. researchgate.net

Studies on related structures like 4-aminopyrazolo[3,4-d]pyrimidine have shown that the N1-H tautomer is generally the most stable form. researchgate.net The relative stability of tautomers can significantly influence the molecule's binding affinity to a biological target, as different tautomers present different hydrogen-bonding patterns. Understanding the predominant tautomeric form in a physiological environment is therefore essential for rational drug design. acs.orgchemicalbook.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is extensively used to study how 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives interact with the active sites of protein kinases, which are key targets in cancer therapy. nih.gov

Derivatives of this compound have been designed and evaluated as inhibitors for various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3). rsc.orgnih.govnih.gov Molecular docking studies consistently show that the pyrazolo[3,4-d]pyrimidine core acts as a hinge-binder, mimicking the adenine (B156593) moiety of ATP. mdpi.comresearchgate.net

The N1-H and a nitrogen atom in the pyrimidine ring typically form crucial hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the kinase hinge region, such as Leu83 in CDK2. rsc.orgresearchgate.net The p-tolyl group at position 3 fits into a hydrophobic pocket in the active site, contributing to the binding affinity. rsc.org Additional substituents on the pyrimidine ring can form further interactions with other residues in the ATP-binding pocket, enhancing potency and selectivity. rsc.org These docking studies provide a structural basis for the observed inhibitory activity and guide the synthesis of more potent and selective inhibitors. nih.govresearchgate.net

Table 2: Summary of Key Binding Interactions of Pyrazolo[3,4-d]pyrimidine Derivatives with Kinase Active Sites from Molecular Docking Studies

Kinase TargetKey Interacting ResiduesType of InteractionReference
CDK2Leu83, Asp86Hydrogen Bonding rsc.orgresearchgate.net
CDK2Ile10, Leu134Hydrophobic/van der Waals researchgate.net
EGFRWT & EGFRT790MMet790, Leu718, Val726Hydrogen Bonding, Hydrophobic nih.gov
FLT3Cys694Hydrogen Bonding nih.gov

Prediction of Interactions with Other Protein Targets

A key aspect of modern drug discovery is the early identification of a compound's potential off-target interactions, which can lead to unforeseen side effects or opportunities for drug repositioning. Inverse virtual screening is a computational technique employed to screen a single ligand against a wide array of protein targets. researchgate.net This approach can predict the polypharmacology of a compound, offering a broader view of its biological activity.

For pyrazolo[3,4-d]pyrimidine derivatives, computational studies have explored their interactions with a diverse set of protein kinases beyond their primary targets. For instance, derivatives of the pyrazolopyrimidine scaffold have been computationally evaluated against a panel of protein targets to identify potential new applications. researchgate.net Molecular docking studies have revealed that pyrazolo[3,4-d]pyrimidine derivatives can establish significant intermolecular hydrogen bonds with DNA topoisomerase, a common target for anticancer agents, suggesting a potential mechanism for their antiproliferative activity. nih.govmdpi.com

Furthermore, the pyrazolo[3,4-d]pyrimidine core has been identified as a versatile scaffold for inhibiting multiple oncogenic tyrosine kinases. nih.gov Specific derivatives have been found to inhibit both c-Src and c-Abl kinases, which are involved in various cancer signaling pathways. nih.gov The ability to predict these interactions computationally allows for the rational design of dual or multi-kinase inhibitors, a strategy that is gaining traction in cancer therapy.

Table 1: Predicted Protein Target Interactions for Pyrazolo[3,4-d]pyrimidine Derivatives

Derivative Class Predicted Protein Target Computational Method Key Finding Reference
Pyrazolo[1,5-a]pyrimidines Panel of 94 proteins Inverse Virtual Screening Identification of potential anti-malarial targets. researchgate.net
Pyrazolo[3,4-d]pyrimidines DNA Topoisomerase Molecular Docking Significant antiproliferative activity may be due to hydrogen bonding with the enzyme. nih.govmdpi.com
4-amino-substituted pyrazolo[3,4-d]pyrimidines c-Src, c-Abl Cell-free assays Nanomolar inhibitory activity against both kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide detailed insights into the steric and electrostatic interactions between a ligand and its target protein. In a study of 46 pyrazolo[3,4-d]pyrimidine-based compounds as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) and the human kinase Src, robust CoMFA models were developed. rsc.org

For TgCDPK1, the CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.666 and a non-cross-validated correlation coefficient (R²) of 0.968, indicating good internal predictive ability. rsc.org The model for Src also showed strong statistical significance with a q² of 0.581 and an R² of 0.970. rsc.org The predictive power of these models was further confirmed with a test set of compounds, yielding predictive R² (R²pred) values of 0.745 for TgCDPK1 and 0.635 for Src. rsc.org These results demonstrate the utility of 3D-QSAR in accurately forecasting the inhibitory activity of new derivatives based on their structural features.

Table 2: Statistical Parameters of 3D-QSAR Models for Pyrazolo[3,4-d]pyrimidine Derivatives

Target Protein q² (Cross-validated) R² (Non-cross-validated) R²pred (Predictive) Reference
TgCDPK1 0.666 0.968 0.745 rsc.org

The graphical output of 3D-QSAR, in the form of contour maps, provides a visual guide for optimizing the chemical structure of lead compounds. These maps highlight regions where modifications are likely to enhance or diminish biological activity.

In the CoMFA study of TgCDPK1 inhibitors, the steric contour map indicated that bulky substituents at the R2 position of the pyrazolo[3,4-d]pyrimidine core would be favorable for increasing inhibitory potency. rsc.org Conversely, the electrostatic contour map suggested that electronegative groups at this same position would also enhance activity. rsc.org This analysis provides clear, actionable insights for medicinal chemists. For instance, introducing a bulky and electronegative group, such as a trifluoromethylphenyl moiety, at the R2 position could be a promising strategy for developing more potent and selective TgCDPK1 inhibitors. rsc.org Such computational guidance helps to prioritize synthetic efforts and reduce the trial-and-error nature of drug design.

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the interaction over time. MD simulations are crucial for verifying docking poses and understanding the conformational changes that may occur upon ligand binding.

MD simulations have been extensively used to study the binding of pyrazolo[3,4-d]pyrimidine derivatives to their target kinases. For example, MD simulations were performed on pyrazolo[3,4-d]pyrimidine inhibitors of TgCDPK1 and Src to validate the docking results and analyze the stability of the complexes. rsc.org These simulations confirmed that the key interactions identified in the docking studies were maintained throughout the simulation, lending confidence to the proposed binding modes. rsc.org

In another study targeting Janus kinase 3 (JAK3), MD simulations over 300 nanoseconds were used to evaluate the stability of newly designed pyrazolopyrimidine derivatives. nih.gov The results showed that some of the designed compounds maintained stable interactions with the kinase active site, comparable to the approved drug tofacitinib. nih.gov Similarly, MD simulations were employed to investigate the binding of pyrazolo[3,4-d]pyrimidine-based compounds to FMS-like tyrosine kinase 3 (FLT3), providing insights into the stability of the inhibitor within the ATP-binding pocket. nih.govrsc.org

Interestingly, for Protein Kinase D (PKD) inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, an alternative binding mode was proposed where the compound is flipped 180 degrees compared to the typical ATP-mimicking orientation. researchgate.netrsc.org This hypothesis was supported by structure-activity relationships and suggests that MD simulations can be instrumental in exploring non-canonical binding poses that may lead to the development of more specific kinase inhibitors. researchgate.netrsc.org

Virtual Screening and De Novo Design

Virtual screening is a powerful computational technique used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. This approach, combined with de novo design, which involves the computational creation of novel molecules, has accelerated the discovery of new pyrazolo[3,4-d]pyrimidine-based inhibitors.

In a recent study, a rational design and virtual screening approach was used to identify novel pyrazolopyrimidine derivatives targeting JAK3. nih.govnih.gov This effort led to the identification of several potent molecules, with some derivatives showing exceptional affinity in subsequent evaluations. nih.gov Similarly, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as potential inhibitors of protein kinase D (PKD), starting from a known inhibitor, 3-IN-PP1. nih.gov

Structure-based design has also been successfully applied to develop inhibitors for other targets. For instance, new pyrazolo[4,3-d]pyrimidine compounds were designed and synthesized as potential agents for acute lung injury by targeting inflammatory pathways. nih.gov In the context of cancer, a novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed to target both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov The design strategy often involves using the pyrazolo[3,4-d]pyrimidine core as a scaffold to occupy the adenine-binding region of the ATP pocket, while various substituents are added to occupy adjacent hydrophobic regions. nih.gov

The combination of these in silico techniques allows for the rapid exploration of chemical space and the generation of novel, optimized lead compounds with desired biological activities.

Preclinical Biological Evaluation and Therapeutic Potential of Pyrazolo 3,4 D Pyrimidine Derivatives

In Vitro Anti-proliferative Activity against Cancer Cell Lines

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have consistently shown potent activity in killing cancer cells in laboratory settings. This has been demonstrated across a wide variety of human cancer cell lines, highlighting the broad potential of this chemical class in oncology.

The anti-cancer activity of these compounds has been evaluated against extensive panels of human cancer cells. For instance, several novel pyrazolo[3,4-d]pyrimidine derivatives were submitted to the National Cancer Institute (NCI) for screening against their 60-cell line panel, which represents leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov This broad screening revealed that certain derivatives, particularly those with an acetamide (B32628) linkage, exhibited significant growth inhibition across most of the cell lines tested at a 10 μM concentration. nih.gov

Specific studies have quantified the cytotoxic effects of these derivatives against various cell lines. For example, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives showed potent anti-proliferative activities against human lung (A549) and colon (HCT-116) cancer cells. nih.gov Similarly, other research has documented the efficacy of related compounds against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines, with some derivatives showing superior cytotoxicity compared to the reference drug sorafenib. nih.gov

Interactive Table: In Vitro Anti-proliferative Activity of Select Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/DerivativeCancer Cell LineCancer TypeMeasurementValue (µM)Source
Compound 12b A549LungIC₅₀8.21 nih.gov
Compound 12b HCT-116ColonIC₅₀19.56 nih.gov
Compound 8 A549LungIC₅₀Potent nih.gov
Compound 10 A549LungIC₅₀Potent nih.gov
Derivative Series MCF-7BreastIC₅₀0.045 - 0.097 nih.gov
Derivative Series HCT-116ColonIC₅₀0.007 - 0.099 nih.gov
Compound 11a SNB-75CNSGI₅₀1.71 rsc.org

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ (Growth inhibition 50) is the concentration that causes 50% inhibition of cell growth.

While demonstrating broad activity, certain pyrazolo[3,4-d]pyrimidine derivatives have also exhibited a distinctive pattern of selectivity, showing enhanced potency against specific cancer types. rsc.org In the NCI's comprehensive screening, one derivative, compound 11a, was identified as being particularly effective against non-small cell lung cancer (HOP-62), CNS cancer (SNB-75), breast cancer (HS578T), and melanoma (MALME-3M) cell lines. rsc.org Further testing of this compound across a 5-log dose range confirmed its potent activity, especially against the CNS cancer cell line SNB-75, where it recorded a median growth inhibition (GI₅₀) of 1.71 μM. rsc.org This selectivity suggests that specific molecular features of these cancer cells may render them more susceptible to this class of compounds.

A significant challenge in cancer therapy is the development of drug resistance. Pyrazolo[3,4-d]pyrimidine derivatives are being investigated for their ability to overcome these resistance mechanisms. A key target in this area is the Epidermal Growth Factor Receptor (EGFR), which can acquire mutations like T790M that confer resistance to standard EGFR inhibitors. nih.gov

New pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed to inhibit both the normal (wild-type) and the resistant mutant forms of EGFR. nih.gov For example, compound 12b not only showed potent activity against wild-type EGFR but also demonstrated noticeable inhibitory activity against the resistant EGFRT790M mutant, with an IC₅₀ value of 0.236 µM. nih.gov This dual activity is a critical feature for developing more durable cancer therapies. Other studies have also reported on pyrazolo[3,4-d]pyrimidine-based inhibitors that target EGFRT790M, highlighting a promising strategy to combat acquired resistance in lung cancer. mdpi.com

In Vivo Anti-tumor Efficacy in Xenograft Models

The promising in vitro results have been translated into significant anti-tumor activity in animal models. In a key study, pyrazolo[3,4-d]pyrimidine-6-amine-based derivatives were evaluated in mouse xenograft models of human prostate cancer (PC3). nih.gov Two lead compounds, 47 and 48, were shown to significantly reduce tumor growth in these models. nih.gov These compounds were designed as inhibitors of TRAP1, a mitochondrial protein implicated in promoting tumorigenesis. nih.gov The successful demonstration of in vivo efficacy is a critical step in the preclinical development pathway, providing strong evidence of the therapeutic potential of these compounds in a living organism. nih.gov

Preclinical Evaluation of Antimicrobial Activity

Beyond their anti-cancer properties, pyrazolo[3,4-d]pyrimidines have also been recognized for their antimicrobial potential. nih.govmdpi.com The ability of a single molecule to possess both anticancer and antibacterial activities is particularly advantageous, as cancer patients are often more vulnerable to bacterial infections. nih.gov

A library of pyrazolo[3,4-d]pyrimidine derivatives, originally developed as kinase inhibitors for cancer, was explored for antibacterial activity against clinically relevant pathogens. nih.gov This preliminary study identified six compounds with notable bacteriostatic activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

Further investigation revealed a favorable interaction with existing antibiotics. A striking synergistic effect was observed when these compounds were combined with ampicillin, a cell wall-targeting antibiotic. nih.gov This suggests that the pyrazolo[3,4-d]pyrimidine derivatives may inhibit bacterial kinases involved in regulating resistance to β-lactam antibiotics, thereby increasing the pathogen's susceptibility. nih.gov Other studies have also reported the synthesis and screening of novel pyrazolo[3,4-d]pyrimidine derivatives, with some showing promising antibacterial and antifungal activities. mdpi.comcapes.gov.br

Antifungal Activity

Despite the recognized antimicrobial potential of the pyrazolo[3,4-d]pyrimidine core, specific studies detailing the in vitro or in vivo antifungal activity of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine against various fungal strains are not documented in the reviewed literature. Research on other derivatives has shown promise, but these findings cannot be directly extrapolated to the p-tolyl variant.

Other Preclinical Biological Activities (e.g., Anti-inflammatory, Antifibrotic)

Anti-inflammatory Activity:

The investigation of pyrazolo[3,4-d]pyrimidine derivatives for anti-inflammatory properties is an active area of research. Studies on various analogues have demonstrated effects such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators. However, specific data on the anti-inflammatory potential of this compound, including its mechanism of action and efficacy, is not present in the available scientific literature.

Antifibrotic Activity:

Recent studies have begun to explore the antifibrotic potential of the pyrazolo[3,4-d]pyrimidine scaffold, with some derivatives showing promise in preclinical models of liver fibrosis. nih.govnih.gov These studies suggest that the mechanism may involve the modulation of key fibrogenic pathways. nih.govnih.gov Nevertheless, there is no specific research available that evaluates the antifibrotic effects of this compound.

Future Prospects and Research Directions for 3 P Tolyl 1h Pyrazolo 3,4 D Pyrimidine Research

Development of Highly Selective Kinase Inhibitors

The development of kinase inhibitors with high selectivity for their target is a paramount goal in modern drug discovery. While the pyrazolo[3,4-d]pyrimidine scaffold provides a robust framework for kinase binding, achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Future research on 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives will likely focus on modifications that exploit subtle differences in the amino acid residues surrounding the ATP-binding pocket of specific kinases.

The p-tolyl group at the 3-position of the pyrazolo[3,4-d]pyrimidine core offers a key modifiable site for enhancing selectivity. The methyl group on the phenyl ring can be strategically altered to probe specific hydrophobic pockets within the kinase active site. For instance, the introduction of different substituents on the phenyl ring can lead to enhanced interactions with unique residues in the target kinase, thereby increasing selectivity.

Research into related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated the feasibility of this approach. For example, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their ability to selectively inhibit Cyclin-Dependent Kinase 2 (CDK2). capes.gov.br It was observed that compounds with a 3-fluoroaniline (B1664137) group at the C-4 position exhibited superior CDK2 inhibitory activity compared to other substitutions. capes.gov.br This highlights how subtle changes to the substituents can dramatically influence kinase selectivity.

Future efforts will likely involve the synthesis of a library of this compound analogs with diverse substitutions on the tolyl moiety and other positions of the pyrimidine (B1678525) ring. These compounds would then be screened against a panel of kinases to identify those with high selectivity for specific targets implicated in disease.

Table 1: Examples of Pyrazolo[3,4-d]pyrimidine Derivatives and their Kinase Inhibitory Activity

CompoundTarget KinaseKey SubstituentsReference
1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidinesCDK23-fluoroaniline at C-4 capes.gov.br
3-IN-PP1Protein Kinase D (PKD)Varied at position 1 nih.gov
4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1)SRC family kinases4-methylphenyl at C-5, t-butyl at N-7 nih.gov

Exploration of Novel Therapeutic Indications

While the primary focus of pyrazolo[3,4-d]pyrimidine research has been on oncology, the diverse roles of kinases in various physiological and pathological processes suggest that this compound and its derivatives could have therapeutic applications in other areas.

One promising avenue is in the treatment of inflammatory diseases. Kinases such as the Janus kinases (JAKs) and spleen tyrosine kinase (Syk) are key mediators of inflammatory signaling pathways. Developing selective inhibitors of these kinases based on the this compound scaffold could lead to novel anti-inflammatory agents.

Furthermore, neurodegenerative diseases, such as Alzheimer's and Parkinson's, are another potential area of exploration. Kinases like Glycogen Synthase Kinase 3 (GSK-3) and Casein Kinase 1 (CK1) are implicated in the pathology of these conditions. The development of brain-penetrant this compound derivatives that can selectively inhibit these kinases is a compelling research direction. A study on the encapsulation of pyrazolo[3,4-d]pyrimidines in liposomes has already shown promise for overcoming poor water solubility and potentially improving biodistribution to target tissues like the brain. nih.gov

Infectious diseases also present an opportunity. Kinases in pathogens, such as bacteria and parasites, can be targeted to inhibit their growth and replication. The development of this compound-based compounds that selectively inhibit pathogen-specific kinases over human kinases could provide a new class of antimicrobial agents.

Strategies for Enhancing Efficacy and Overcoming Resistance

A significant challenge in kinase inhibitor therapy is the development of drug resistance. Tumors can acquire mutations in the target kinase that reduce the binding affinity of the inhibitor, or they can activate alternative signaling pathways to bypass the inhibited kinase. Future research on this compound will need to address these challenges.

One strategy is the development of covalent inhibitors. These inhibitors form a permanent bond with a specific amino acid residue in the kinase active site, leading to irreversible inhibition. This can be particularly effective against resistance mutations that reduce binding affinity. The this compound scaffold can be modified to include a reactive group, such as an acrylamide, that can form a covalent bond with a nearby cysteine residue in the target kinase.

Another approach is the development of allosteric inhibitors. These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. Allosteric inhibitors are often more selective than ATP-competitive inhibitors and can be effective against resistance mutations that occur in the ATP-binding site.

Furthermore, combination therapies, where a this compound-based inhibitor is co-administered with another therapeutic agent, can be a powerful strategy to enhance efficacy and overcome resistance. For example, combining a kinase inhibitor with a cytotoxic chemotherapy agent or an immunotherapy drug could lead to synergistic anti-tumor effects.

The issue of poor aqueous solubility, a common characteristic of pyrazolo[3,4-d]pyrimidines, can also hinder efficacy. Prodrug strategies and the use of nanosystems for drug delivery are being explored to improve the pharmacokinetic properties of these compounds. unisi.itresearchgate.net

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies will be crucial for accelerating the discovery and development of novel this compound-based therapeutics.

Computational approaches , such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode of this compound derivatives to their target kinases. nih.gov This information can guide the rational design of more potent and selective inhibitors. For example, modeling the interaction of pyrazolo[3,4-d]pyrimidine derivatives with cyclin-dependent kinases has been performed using artificial neural networks to establish structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to identify the key structural features that contribute to the biological activity of these compounds. This can help in prioritizing the synthesis of the most promising candidates.

Advanced experimental methodologies , such as high-throughput screening, can be used to rapidly evaluate the activity of a large library of this compound derivatives against a panel of kinases. Cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information on how these inhibitors bind to their target kinases, which is invaluable for structure-based drug design.

The use of green chemistry principles in the synthesis of pyrazolo[3,4-d]pyrimidines is also an important future direction, aiming to develop more environmentally friendly and efficient synthetic routes. researchgate.net

By combining these advanced computational and experimental approaches, researchers can more efficiently design, synthesize, and evaluate novel this compound-based kinase inhibitors with improved efficacy, selectivity, and resistance profiles, ultimately paving the way for new and effective therapies for a range of diseases.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodSolventYieldKey Characterization TechniquesReference
AlkylationDry ACNN/A1^1H NMR, IR
Hydrazine CyclizationEthanol61%1^1H NMR, MS

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to brominated analogs in ).
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter reactivity .
  • Waste Disposal : Neutralize acidic/byproduct residues (e.g., HCl from salt formation) before disposal .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., ACN, DMF) enhance nucleophilic substitution reactions, while ethanol favors cyclization .
  • Catalysis : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
  • Temperature Control : Gradual heating (50°C → reflux) minimizes side products in multi-step syntheses .
  • Yield Contradictions : Lower yields (e.g., 52.7% in hydrochloride salt formation) may arise from incomplete precipitation; optimize pH and cooling rates .

Advanced: What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Answer:

  • Spectroscopy :
    • 1^1H NMR : Assign aromatic protons (δ 7.3–8.4 ppm) and methyl groups (δ 2.3–2.5 ppm) to confirm substitution patterns .
    • IR : Identify NH stretches (~3400 cm1^{-1}) and C=N/C=C vibrations (~1600 cm1^{-1}) .
  • X-Ray Powder Diffraction (XRPD) : Resolve polymorphism issues, as seen in hydrochloride salts (e.g., distinct peaks at 2θ = 10.5°, 15.2°) .
  • Mass Spectrometry (MS) : Use high-resolution MS to differentiate isotopic patterns (e.g., M+1 at m/z 385) .

Advanced: How can researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

Answer:

  • Contradiction Analysis :
    • NMR Shifts : Variations in δ values may indicate solvent impurities (e.g., residual DMSO) or tautomerism. Use deuterated solvents and control humidity .
    • XRPD Mismatches : Batch-dependent crystallinity differences require slurry experiments with solvents like methanol/water to stabilize polymorphs .
  • Reproducibility : Standardize reaction quenching and workup protocols to minimize batch-to-batch variability .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition : Screen against hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using radiometric assays, as pyrazolo-pyrimidines mimic purine bases .
  • Cellular Uptake : Use fluorescence-tagged analogs to assess permeability in cancer cell lines (e.g., HeLa) .
  • Dose-Response Studies : Perform IC50_{50} determinations with ATP-based viability assays (e.g., CellTiter-Glo®) .

Advanced: What strategies exist for modifying the this compound scaffold to enhance target selectivity?

Answer:

  • Substitution Patterns :
    • Position 1 : Introduce alkyl/aryl groups (e.g., cyclopentyl) to modulate lipophilicity and binding pocket interactions .
    • Position 4 : Replace amine with urea/thiourea groups to enhance hydrogen bonding (e.g., compound 9a-d in ).
  • Pharmacophore Hybridization : Fuse with triazole or benzisoxazole moieties to exploit dual-target activity (e.g., hybrid inhibitors in ).

Q. Table 2: Selectivity-Optimized Derivatives

DerivativeModificationTarget SelectivityReference
1-Cyclopentyl analogIncreased lipophilicityKinase inhibition
4-Thiourea derivativeEnhanced H-bondingHGPRT inhibition

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